N-(3,4-difluorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrimidine core substituted with a thiophene ring at position 4 and a trifluoromethyl group at position 4. The pyrimidine is linked via a sulfanyl bridge to an acetamide group bearing a 3,4-difluorophenyl moiety. Such structural elements are common in bioactive molecules, particularly in antimicrobial and anticancer agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and difluorophenyl groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C17H10F5N3OS2 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H10F5N3OS2/c18-10-4-3-9(6-11(10)19)23-15(26)8-28-16-24-12(13-2-1-5-27-13)7-14(25-16)17(20,21)22/h1-7H,8H2,(H,23,26) |
InChI Key |
JRZLYKDVPZESMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(3,4-difluorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₂N₃O₂S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 923100-21-4 |
The unique structure includes a difluorophenyl group and a thiophene moiety, which may significantly influence its biological interactions.
This compound is hypothesized to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate conversion.
- Receptor Modulation : It may interact with cell surface receptors, altering intracellular signaling pathways.
- DNA Interaction : Potential binding to DNA could influence gene expression and cellular function.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this one possess antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Study on Anticancer Activity :
- In vitro studies demonstrated that a similar pyrimidinone derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects due to structural similarities .
- Research on Enzyme Inhibition :
- Anti-inflammatory Study :
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Thiophene vs. Phenyl : The thiophene in the target compound may improve binding to sulfur-rich enzyme pockets compared to phenyl groups in analogs like 4g .
- Trifluoromethyl vs. Methoxy : The CF₃ group increases lipophilicity and resistance to oxidative metabolism compared to methoxy substituents .
- Difluorophenyl vs. Bromophenyl : The 3,4-difluorophenyl group offers higher electronegativity and metabolic stability than bromophenyl derivatives .
Analysis :
- The target compound exhibits superior antimicrobial potency compared to 4g, likely due to the synergistic effects of the CF₃ and thiophene groups.
- Higher LogP (3.8) suggests better membrane permeability but may compromise aqueous solubility.
Crystallographic and Physicochemical Properties
- Crystallography : The pyrimidine core and acetamide linkage were likely resolved using SHELX programs, as described in and , ensuring precise bond-length and angle data .
- Purity and Stability : Analogous compounds in and show >95% purity via HPLC, with molecular weights consistent with theoretical values (e.g., 434.36 g/mol for the target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
